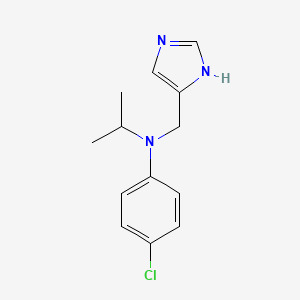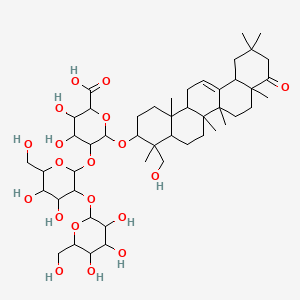
Sandosaponin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sandosaponin A is a triterpene saponin, a class of glycosylated derivatives of triterpene sapogenins. It is primarily derived from the plant Phaseolus vulgaris. The compound has a molecular formula of C48H76O19 and a molecular weight of 956.498. This compound is known for its potent biological activities, including anti-inflammatory and anti-histamine properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sandosaponin A involves multiple steps, starting from the extraction of the sapogenin moiety from plant sources. The sapogenin is then glycosylated using specific glycosyl donors under controlled conditions. The reaction typically requires the presence of catalysts and specific temperature and pH conditions to ensure the successful attachment of sugar moieties to the sapogenin backbone .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Phaseolus vulgaris. The plant material is subjected to solvent extraction, followed by purification processes such as chromatography to isolate the pure compound. The industrial process is optimized to maximize yield and purity while minimizing the use of hazardous solvents .
化学反应分析
Types of Reactions: Sandosaponin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds, leading to the formation of aglycones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced aglycones, and substituted saponins, each with unique biological activities .
科学研究应用
Sandosaponin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex saponins.
Biology: this compound is studied for its role in cell signaling pathways and its effects on cellular processes.
Medicine: The compound has shown potential in treating inflammatory diseases, allergies, and certain types of cancer due to its anti-inflammatory and anti-histamine properties.
Industry: this compound is used in the formulation of natural surfactants and emulsifiers due to its amphiphilic nature
作用机制
The mechanism of action of Sandosaponin A involves its interaction with cell membranes and specific molecular targets. It inhibits the release of histamine from mast cells, thereby reducing inflammation and allergic responses. The compound also modulates various signaling pathways, including the MAPK/AP-1 pathway, which is involved in cellular responses to stress and inflammation .
相似化合物的比较
- Soyasaponin Bb
- Chikusetsusaponin IVa
- Sandosaponin B
Comparison: Sandosaponin A is unique due to its potent inhibitory activity on histamine release, which is more pronounced compared to similar compounds like Soyasaponin Bb and Chikusetsusaponin IVa. Additionally, this compound has a distinct glycosylation pattern that contributes to its unique biological activities .
属性
CAS 编号 |
135272-91-2 |
|---|---|
分子式 |
C48H76O19 |
分子量 |
957.1 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H76O19/c1-43(2)16-22-21-8-9-26-45(4)12-11-28(46(5,20-51)25(45)10-13-48(26,7)47(21,6)15-14-44(22,3)27(52)17-43)64-42-38(34(58)33(57)36(65-42)39(60)61)67-41-37(32(56)30(54)24(19-50)63-41)66-40-35(59)31(55)29(53)23(18-49)62-40/h8,22-26,28-38,40-42,49-51,53-59H,9-20H2,1-7H3,(H,60,61)/t22-,23+,24+,25+,26+,28-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40-,41-,42+,44+,45-,46+,47+,48+/m0/s1 |
InChI 键 |
JTXVTHCLTOUSSL-VSDZMWCXSA-N |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C |
手性 SMILES |
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5=O)(C)C)C)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
规范 SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C |
外观 |
Solid powder |
熔点 |
200 - 201 °C |
Key on ui other cas no. |
135272-91-2 |
物理描述 |
Solid |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
sandosaponin A soyasapogenol E 3-O-beta-D-glucopyranosyl(1-2)-beta-D-galactopyranosyl(1-2)-beta-D-glucopyranosiduronic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-4-oxo-7-piperazin-1-ylquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680672.png)

![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680674.png)

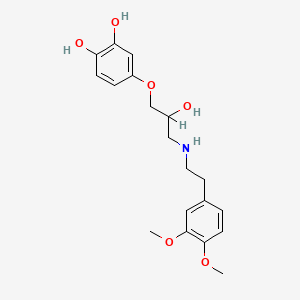
![2-[2-(Tert-butylamino)-1-hydroxyethyl]-7-ethyl-1-benzofuran-4-ol](/img/structure/B1680680.png)
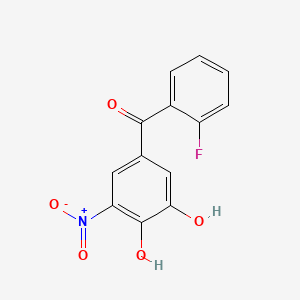
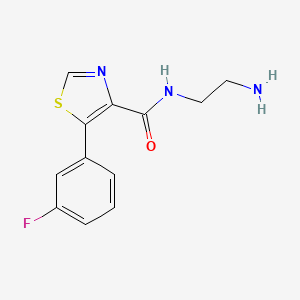
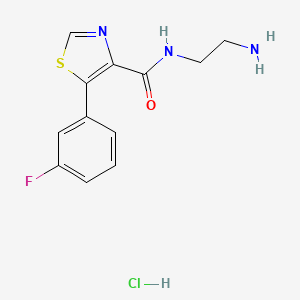
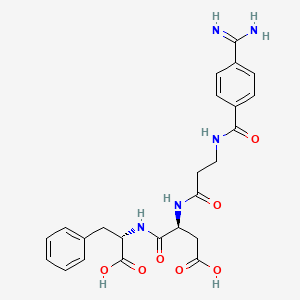
![4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B1680687.png)
![N-carbamoyl-4-[(2-methylhydrazinyl)methyl]benzamide hydrobromide](/img/structure/B1680689.png)
![3-[5-[(dipropylamino)methyl]-1,2,4-oxadiazol-3-yl]-8-fluoro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B1680691.png)
